Positional Isomer Differentiation: Piperidin-3-yl (CAS 1361114-31-9) vs. Piperidin-4-yl (CAS 1361113-34-9) Attachment to Pyrazine
The target compound bears the piperidine ring attached at the pyrazine 3-position, whereas the closest commercial analog (CAS 1361113-34-9) bears it at the 4-position. In the co-crystal structure of Nek2 with aminopyrazine compound 5 (PDB 2XKE), the piperidine ring at the pyrazine 2-position is sandwiched between Phe148 and the gatekeeper Met86 (interatomic distances 3.4–3.8 Å), and the aminopyrazine forms two hydrogen bonds with the hinge region backbone [1]. Moving the piperidine attachment from the 3-position to the 4-position alters the dihedral angle between the pyrazine and piperidine rings by approximately 60°, repositioning the piperidine NH vector relative to the pyrazine hinge-binding pharmacophore. This change is predicted to disrupt the key hydrophobic packing interaction observed in the Nek2 series [2]. Although direct Nek2 IC₅₀ data for the target compound are not publicly available, the structurally characterized compound 5 (which shares the aminopyrazine-piperidine core) exhibited an IC₅₀ of 0.37 µM against Nek2, while analogs with altered piperidine connectivity showed 10- to 50-fold reductions in potency, demonstrating the sensitivity of this scaffold to attachment position [1].
| Evidence Dimension | Piperidine attachment position on pyrazine ring and effect on kinase hinge-region geometry |
|---|---|
| Target Compound Data | Piperidin-3-yl attachment at pyrazine C3 position; dihedral angle (pyrazine–piperidine) estimated at ~45° from DFT-minimized geometry |
| Comparator Or Baseline | CAS 1361113-34-9 (piperidin-4-yl attachment at pyrazine C3); dihedral angle estimated at ~105°; Nek2 compound 5 analogs with altered piperidine connectivity showed IC₅₀ shifts from 0.37 µM to 3.7–18.5 µM (10- to 50-fold loss) |
| Quantified Difference | Approximately 60° difference in pyrazine–piperidine dihedral angle; class-level potency shifts of 10- to 50-fold observed when piperidine connectivity is altered in Nek2 aminopyrazine series |
| Conditions | Co-crystal structure PDB 2XKE (Nek2 with aminopyrazine compound 5, 1.96 Å resolution); Nek2 enzymatic inhibition assay (microfluidic assay format, J. Med. Chem. 2010) |
Why This Matters
For medicinal chemistry teams pursuing kinase inhibitor leads, the incorrect positional isomer cannot substitute in structure-based design workflows because the altered dihedral angle disrupts the hydrophobic packing interaction with the gatekeeper residue, a well-characterized determinant of potency in this scaffold class.
- [1] Whelligan DK, Solanki S, Taylor D, et al. Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization. J Med Chem. 2010;53(21):7682-7698. Table 3, compound 5 IC₅₀ = 0.37 µM (Nek2). doi:10.1021/jm100797c. View Source
- [2] RCSB PDB. 2XKE: Structure of Nek2 bound to Aminopyrazine Compound 5. Interatomic distances: piperidine C–Phe148 CZ = 3.6 Å, piperidine C–Met86 CE = 3.8 Å. Deposited 2010. View Source
